
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate is a complex organic compound that features both nitro and azido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Aminohexyl Backbone: This step involves the reaction of hexanoic acid with appropriate amines under controlled conditions to form the aminohexyl backbone.
Introduction of Nitro Groups: The nitro groups are introduced through nitration reactions, typically using a mixture of concentrated nitric and sulfuric acids.
Azidation: The azido group is introduced by reacting the intermediate compound with sodium azide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with azido group replaced by other nucleophiles.
Scientific Research Applications
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in bioconjugation and labeling of biomolecules due to the presence of reactive azido groups.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The nitro groups can undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
4-Azidobenzoic Acid: Used in bioconjugation and photoaffinity labeling.
2,4-Dinitrophenylamine: Utilized in the synthesis of dyes and pigments.
Uniqueness
6-(2,4-Dinitrophenylamino)-1-aminohexyl-6-(4’-azido-2’-nitrophenylamino)hexanoate is unique due to the combination of nitro and azido groups within the same molecule, providing a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
120551-21-5 |
|---|---|
Molecular Formula |
C24H31N9O7 |
Molecular Weight |
557.6 g/mol |
IUPAC Name |
6-(4-azido-2-nitroanilino)-N-[6-(2,4-dinitroanilino)hexyl]hexanamide |
InChI |
InChI=1S/C24H31N9O7/c25-30-29-18-9-11-20(22(16-18)32(37)38)26-14-7-3-4-8-24(34)28-15-6-2-1-5-13-27-21-12-10-19(31(35)36)17-23(21)33(39)40/h9-12,16-17,26-27H,1-8,13-15H2,(H,28,34) |
InChI Key |
AKQYBONEMKGWGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCCCC(=O)NCCCCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
| 120551-21-5 | |
Synonyms |
6-(2,4-dinitrophenylamino)-1-aminohexyl-6-(4'-azido-2'-nitrophenylamino)hexanoate photo-DNP |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

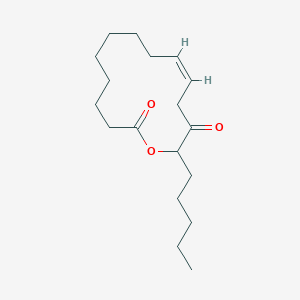
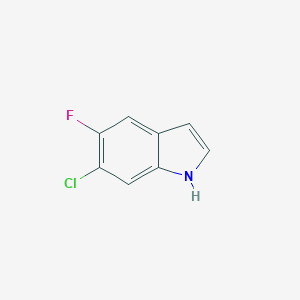
![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)


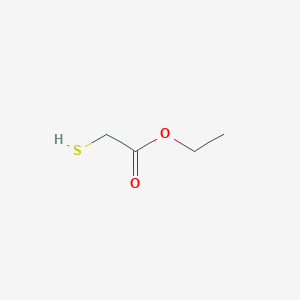
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
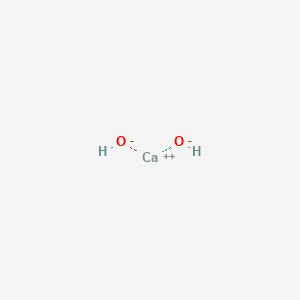
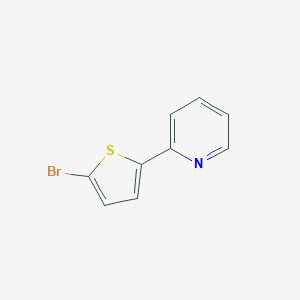
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)

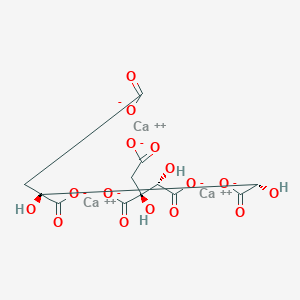
![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)

